4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]-2,5-dimethylbenzene-1-sulfonyl chloride
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Overview
Description
4-[2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]-2,5-dimethylbenzene-1-sulfonyl chloride is a complex organic compound known for its unique structural features and versatile chemical properties. This compound is characterized by the presence of a sulfonyl chloride group, a phthalimide moiety, and a dimethylbenzene ring, making it a valuable intermediate in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]-2,5-dimethylbenzene-1-sulfonyl chloride typically involves multiple steps:
Formation of the Phthalimide Moiety: The initial step often involves the reaction of phthalic anhydride with ammonia or a primary amine to form phthalimide.
Etherification: The phthalimide is then reacted with an appropriate alkyl halide under basic conditions to introduce the ethoxy group.
Sulfonylation: The final step involves the sulfonylation of the dimethylbenzene ring using chlorosulfonic acid or a similar sulfonylating agent.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Solvent recovery and recycling are also implemented to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Hydrolysis: In the presence of water or aqueous bases, the sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Reduction: The phthalimide moiety can be reduced to phthalic acid derivatives under specific conditions using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine or triethylamine).
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Phthalic Acid Derivatives: Formed by reduction of the phthalimide moiety.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]-2,5-dimethylbenzene-1-sulfonyl chloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine
In biological research, this compound is used to modify biomolecules such as proteins and peptides. The sulfonyl chloride group can react with amino groups in proteins, allowing for the attachment of various functional groups or labels. This modification is useful in studying protein function and interactions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, surfactants, and other performance materials.
Mechanism of Action
The mechanism of action of 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]-2,5-dimethylbenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate bonds. This reactivity is exploited in various chemical modifications and synthetic applications.
Comparison with Similar Compounds
Similar Compounds
4-[2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]-3-oxobutanoic Acid Methyl Ester: This compound shares the phthalimide and ethoxy groups but differs in the presence of a carboxylic acid ester group instead of the sulfonyl chloride.
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl Chloride: Similar in having the phthalimide moiety and a reactive acyl chloride group, but with a different alkyl chain length and functional group.
Uniqueness
The uniqueness of 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]-2,5-dimethylbenzene-1-sulfonyl chloride lies in its combination of a sulfonyl chloride group with a phthalimide moiety and a dimethylbenzene ring. This combination provides a distinct set of reactivity and properties, making it a versatile intermediate for various chemical transformations and applications.
This detailed overview should provide a comprehensive understanding of the compound, its preparation, reactions, applications, and how it compares to similar compounds
Properties
IUPAC Name |
4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-2,5-dimethylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO5S/c1-11-10-16(26(19,23)24)12(2)9-15(11)25-8-7-20-17(21)13-5-3-4-6-14(13)18(20)22/h3-6,9-10H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOJTKURRHJANC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)Cl)C)OCCN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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